(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13784564
InChI: InChI=1S/C13H10BNO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H
SMILES: B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O
Molecular Formula: C13H10BNO3
Molecular Weight: 239.04 g/mol

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13784564

Molecular Formula: C13H10BNO3

Molecular Weight: 239.04 g/mol

* For research use only. Not for human or veterinary use.

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid -

Specification

Molecular Formula C13H10BNO3
Molecular Weight 239.04 g/mol
IUPAC Name [4-(1,3-benzoxazol-2-yl)phenyl]boronic acid
Standard InChI InChI=1S/C13H10BNO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H
Standard InChI Key PTTJBNMNZAUITF-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzo[d]oxazole moiety fused to a phenyl ring, with a boronic acid group (-B(OH)2_2) at the para position (Figure 1). This structure confers dual functionality: the boronic acid group participates in cross-coupling reactions, while the benzoxazole ring enhances electronic stability and binding affinity in biological systems .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC13H10BNO3\text{C}_{13}\text{H}_{10}\text{BNO}_3
Molecular Weight239.04 g/mol
CAS Registry Number1065657-51-3
MDL NumberMFCD32670117
Storage Conditions-20°C (freezer)

Spectral Characterization

Nuclear magnetic resonance (NMR) data from synthetic studies reveal distinct proton environments:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.79 (s, 1H, aromatic), 7.52 (dd, J=8.0HzJ = 8.0 \, \text{Hz}), 7.23 (d, J=7.9HzJ = 7.9 \, \text{Hz}) .

  • Mass Spectrometry: ESI m/z 239 [M + H]+^+ .

Physicochemical Properties and Stability

Thermodynamic Parameters

  • logP: Estimated at 2.1 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • pKa: The boronic acid group exhibits a pKa ~8.5, enabling pH-dependent reactivity .

Applications in Pharmaceutical Research

FAAH Inhibition

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid derivatives exhibit potent FAAH inhibitory activity (IC50_{50} < 50 nM), crucial for modulating endocannabinoid signaling in pain management . Structural analogs with cyclohexylamine substituents show enhanced selectivity over serine hydrolases .

Antibacterial Agents

Preliminary studies suggest synergy between the benzoxazole core and boronic acid in targeting penicillin-binding proteins (PBPs) in Gram-positive bacteria .

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